molecular formula C5H6Br2N2S B2552803 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide CAS No. 2007920-09-2

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

Cat. No.: B2552803
CAS No.: 2007920-09-2
M. Wt: 285.99
InChI Key: KBJLTWPOZQCWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is a useful research compound. Its molecular formula is C5H6Br2N2S and its molecular weight is 285.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been implicated in the synthesis of fused heterocycles, such as 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides, through the iminocyclopropane-pyrroline rearrangement of cyclopropylthiazoles (Tomilov et al., 2013).
  • It serves as a precursor in the one-pot synthesis of thiazolo[3,2-a]pyrimidine hydrobromide derivatives, which have shown promise in cytotoxic evaluations against various cancer cell lines (Sekhar et al., 2020).
  • Its cycloaddition reactions have been studied, highlighting its role as a thiocarbonyl ylide or azomethine ylide in reactions with electron-deficient alkenes or alkynes, respectively (Sutcliffe et al., 2000).

Synthetic Strategies and Molecular Docking

  • The compound has been involved in novel synthetic strategies for pyrrolo[2,1-b]thiazoles and in the enantioselective synthesis of polyhydroxypiperidines, which are considered as iminoglycitols or 2,6-dideoxyazasugars (Tverdokhlebov et al., 2003; Swaleh & Liebscher, 2002).
  • Molecular docking studies have been conducted with derivatives of this compound, demonstrating their binding affinity and potential as drug candidates in various therapeutic areas (Sekhar et al., 2020).

Regioselective Synthesis and Structural Characterization

  • The compound has been used in the regioselective synthesis of heterocycles, including thiazol-4-ium bromides, showcasing its versatility in chemical transformations and the potential for generating structurally diverse molecules (Dyachenko, 2012).
  • Structural characterization of derivatives has revealed distinct molecular conformations, protonation sites, and hydrogen bonding patterns, providing insights into the interaction of these molecules in various environments (Böck et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S.BrH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTDKGGUOAMDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC(=N2)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.